N-ethyl-N,1-diphenylmethanesulfonamide
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Overview
Description
N-ethyl-N,1-diphenylmethanesulfonamide is an organic compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol . This compound belongs to the class of sulfonamides, which are widely known for their diverse applications in medicinal chemistry and industrial processes.
Scientific Research Applications
N-ethyl-N,1-diphenylmethanesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound is investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Preparation Methods
The synthesis of N-ethyl-N,1-diphenylmethanesulfonamide typically involves the reaction of diphenylmethanesulfonyl chloride with ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Diphenylmethanesulfonyl chloride+Ethylamine→this compound+HCl
Chemical Reactions Analysis
N-ethyl-N,1-diphenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Mechanism of Action
The mechanism of action of N-ethyl-N,1-diphenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group in the compound can form hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
N-ethyl-N,1-diphenylmethanesulfonamide can be compared with other sulfonamide compounds, such as:
N-methyl-N,1-diphenylmethanesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
This compound: Similar structure but with different substituents on the aromatic ring.
N-ethyl-N,1-benzenesulfonamide: Similar structure but with a benzene ring instead of a diphenylmethane group.
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-ethyl-N,1-diphenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-16(15-11-7-4-8-12-15)19(17,18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUUEKGOSRVEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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